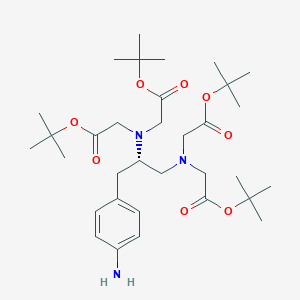

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metal ions. Its structure includes an ethylenediaminetetraacetic acid (EDTA) backbone, which is a well-known chelating agent, and a 4-aminobenzyl group that adds specificity to its binding properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester typically involves multiple steps. The process begins with the preparation of ethylenediaminetetraacetic acid, which is then modified to introduce the 4-aminobenzyl group. The final step involves esterification with t-butyl groups to protect the carboxylate functionalities. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester groups results in the formation of alcohols.

Applications De Recherche Scientifique

Biochemical Applications

-

Chelation Therapy :

- Aminobenzyl-EDTA acts as a chelating agent for heavy metals such as mercury and cadmium. It forms stable complexes that facilitate the removal of these toxic metals from biological systems. Studies have shown its efficacy in developing immunoassays for detecting mercury using specific monoclonal antibodies against mercury-chelate complexes .

- Immunoassays :

- Radiolabeling :

Analytical Chemistry Applications

- Metal Ion Detection :

- Synthesis of Functionalized Materials :

Medicinal Chemistry Applications

- Drug Delivery Systems :

- Peptide Synthesis :

Mécanisme D'action

The mechanism by which (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester exerts its effects involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid backbone provides multiple coordination sites for metal binding, while the 4-aminobenzyl group enhances specificity. This chelation process can influence various biochemical pathways and molecular targets, making it a valuable tool in research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a simpler structure.

Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with additional coordination sites.

Nitrilotriacetic Acid (NTA): A smaller chelating agent with fewer coordination sites.

Uniqueness

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is unique due to its combination of the ethylenediaminetetraacetic acid backbone and the 4-aminobenzyl group. This structure provides enhanced specificity and stability in metal ion binding, making it more effective in certain applications compared to other chelating agents.

Activité Biologique

(S)-4-Aminobenzyl ethylenediaminetetraacetic acid tetra(t-butyl) ester (CAS 143106-46-1) is a synthetic compound that has garnered attention in the field of biochemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Overview

This compound is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to enhance its solubility and biological activity. The compound features a t-butyl ester group which increases its lipophilicity, potentially improving cellular uptake and bioavailability.

The biological activity of (S)-4-Aminobenzyl EDTA is primarily attributed to its ability to chelate metal ions. This property can lead to various biological effects, including:

- Metal Ion Chelation : The compound can bind to divalent and trivalent metal ions such as calcium, magnesium, and iron, which are crucial in numerous biochemical processes.

- Antioxidant Activity : By chelating metal ions, the compound may reduce oxidative stress by preventing metal-catalyzed reactions that generate free radicals.

- Biological Signaling Modulation : The ability to influence metal ion availability may impact signaling pathways that are dependent on metal cofactors.

Anticancer Properties

Recent studies have indicated that (S)-4-Aminobenzyl EDTA exhibits significant antiproliferative effects on various cancer cell lines. For instance:

- In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oncology .

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a role in programmed cell death .

Neuroprotective Effects

Research has also explored the neuroprotective properties of (S)-4-Aminobenzyl EDTA:

- In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative damage in conditions such as Alzheimer's disease .

- The compound's ability to chelate excess iron may help mitigate neurodegenerative processes linked to iron accumulation in neuronal tissues.

Case Studies

-

Breast Cancer Cell Lines :

- A study investigated the effects of (S)-4-Aminobenzyl EDTA on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Neuroprotection in Rodent Models :

- In a rodent model of Alzheimer's disease, treatment with (S)-4-Aminobenzyl EDTA resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups.

Comparative Analysis

The following table summarizes key biological activities and mechanisms associated with (S)-4-Aminobenzyl EDTA compared to traditional chelators like EDTA:

| Property | (S)-4-Aminobenzyl EDTA | EDTA |

|---|---|---|

| Metal Ion Chelation | High | Moderate |

| Antioxidant Activity | Yes | Limited |

| Anticancer Activity | Significant | Minimal |

| Neuroprotective Effects | Yes | No |

Propriétés

IUPAC Name |

tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBILLEYSBXFQAU-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.